1,3-Dimethyl-1H-pyrazole-4,5-diamine

Description

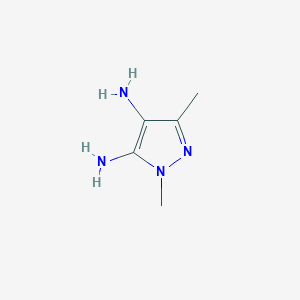

Structure

2D Structure

3D Structure

Properties

CAS No. |

96886-30-5 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2,5-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-3-4(6)5(7)9(2)8-3/h6-7H2,1-2H3 |

InChI Key |

BRMHZFZMBVIHMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1N)N)C |

Origin of Product |

United States |

The Strategic Importance of Pyrazole Diamines in Contemporary Heterocyclic Chemistry

Pyrazole (B372694) diamines are heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms and two amino functional groups. This structural motif serves as a valuable scaffold in various scientific domains, from materials science to medicinal chemistry. nih.govcir-safety.org The strategic placement of the amino groups allows for a wide range of chemical modifications and interactions, making these compounds highly versatile building blocks. cir-safety.org

In medicinal chemistry, the aminopyrazole framework is recognized as an "advantageous framework" capable of producing useful ligands for biological receptors and enzymes. mdpi.com These structures are integral to the development of therapeutic agents, including kinase inhibitors for cancer and anti-inflammatory conditions. nih.govmdpi.com For example, 3,5-diamino-1H-pyrazole derivatives have been identified as a novel class of anti-biofilm agents. mdpi.com Specifically, certain 4-arylazo-3,5-diamino-1H-pyrazoles have been shown to stimulate the activity of phosphodiesterases in bacteria like Pseudomonas aeruginosa, leading to the dispersal of biofilms which are notoriously resistant to conventional antibiotics.

Beyond pharmaceuticals, pyrazole diamines have practical applications in other industries. A notable example is the use of 1-Hydroxyethyl 4,5-diamino pyrazole sulfate (B86663) as a key precursor in oxidative hair dyes. cir-safety.org In these applications, the diamine acts as a "precursor" that, when oxidized, reacts with a "coupler" to form the final dye molecule within the hair shaft. cir-safety.org The synthesis of such specialized diamines often involves multi-step processes, starting from precursors like 3,5-dibromo-4-nitropyrazole and proceeding through substitution and reduction reactions to yield the final 4,5-diamino pyrazole structure. cir-safety.orggoogle.com

The reactivity of the two amino groups in 4,5-diaminopyrazole derivatives allows them to be key intermediates in the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyrazoles and pyrazolo[2,3-d]pyrimidines, which are also investigated for their biological activities.

An Overview of Academic Research on 1,3 Dimethyl 1h Pyrazole 4,5 Diamine

Precursor-Based Strategies for Pyrazole Diamine Ring Formation

The formation of the pyrazole diamine ring often begins with carefully selected acyclic precursors that undergo cyclization reactions. The choice of starting materials is critical as it dictates the final arrangement of substituents on the heterocyclic core. Methodologies utilizing substituted pyrazoles, cyanoacetate (B8463686) derivatives, and malononitrile (B47326) are particularly prominent in constructing the required molecular framework.

A highly effective strategy for synthesizing the target diamine involves the use of a pre-functionalized pyrazole ring, where substituents are sequentially converted to the required amino groups. A key starting material in this approach is 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This precursor is strategically advantageous as it contains a nitro group at the C4 position and a labile chlorine atom at the C5 position, both of which serve as handles for introducing the diamine functionality.

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction, where the 5-chloro group is displaced by an amine nucleophile. znaturforsch.com For instance, reaction with D,L-α-amino acids leads to the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid intermediates. This step effectively installs the first amino-containing moiety at the C5 position. The remaining nitro group at the C4 position is then converted to the second amino group in a subsequent reduction step, completing the synthesis of the diamine scaffold. znaturforsch.com

Cyanoacetate derivatives, such as ethyl cyanoacetate, are versatile reagents for constructing the pyrazole core, particularly for introducing a C4-substituent and a C5-amino group. tu-clausthal.de A common method involves the azo coupling of ethyl cyanoacetate with a pyrazolyldiazonium salt. This reaction forms an intermediate hydrazone, which can then undergo a Thorpe-Ziegler type cyclization to yield a 4-amino-1,3'-bipyrazole derivative. tu-clausthal.de

While not a direct route to this compound, this methodology establishes the fundamental pyrazole ring with an amino group precursor. The general reaction involves diazotization of an aminopyrazole, followed by coupling with the active methylene (B1212753) group of ethyl cyanoacetate. tu-clausthal.deuob.edu.ly The resulting hydrazones are key intermediates that, upon cyclization, provide the aminopyrazole core. tu-clausthal.de

Table 1: Synthesis of Aminopyrazoles via Cyanoacetate Derivatives

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| Pyrazolyldiazonium Chloride | Ethyl Cyanoacetate | Pyrazolylhydrazone | 4-Amino-1,3'-bipyrazole | tu-clausthal.de |

Malononitrile is a cornerstone precursor for the synthesis of pyrazoles featuring amino groups at both the C3 and C5 positions. researchgate.net The reaction of malononitrile or its substituted derivatives (e.g., benzylmalononitrile) with hydrazine (B178648) or its derivatives is a direct and efficient method for forming pyrazole-3,5-diamines. researchgate.net The high reactivity of the nitrile groups and the adjacent active methylene group facilitates the cyclocondensation reaction.

Furthermore, malononitrile is a key component in multi-component reactions for synthesizing functionalized aminopyrazoles. nih.govmdpi.com A notable example is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. This approach provides rapid access to 5-amino-pyrazole-4-carbonitriles under mild conditions. nih.govmdpi.com The carbonitrile group at the C4 position can then be subjected to further chemical transformations if required, making these compounds versatile intermediates for more complex diamino pyrazole derivatives.

Table 2: Synthesis of Aminopyrazoles Using Malononitrile

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Benzylmalononitrile, Hydrazine | N/A | 4-Benzylpyrazole-3,5-diamine | researchgate.net |

Refined Intermediate Transformations in this compound Synthesis

The synthesis of this compound is often finalized through the chemical manipulation of functional groups on a pre-existing pyrazole ring. These transformations typically involve the reduction of nitro or nitroso groups and the derivatization of existing amino functions to achieve the desired diamine structure.

The strategic synthesis of the target diamine relies heavily on the generation and subsequent transformation of pyrazole intermediates bearing both nitro and amino functionalities. As outlined in the synthesis starting from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, the formation of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids is a critical step. znaturforsch.com This intermediate possesses a substituted amino group at the C5 position and a nitro group at the C4 position. This specific arrangement is ideal for the final conversion to the 4,5-diamine. The nitro group acts as a masked amino group, which can be revealed in the final synthetic step. The synthesis of 4-aminopyrazoles from nitroso-precursors is also a documented strategy, highlighting the utility of nitrogen-oxygen functional groups as precursors to amines in pyrazole chemistry. nih.gov

Catalytic hydrogenation is the definitive method for converting nitro-substituted pyrazole precursors into the corresponding amino derivatives, thereby generating the final diamine product. znaturforsch.com The reduction of the 4-nitro group in intermediates such as N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids to a 4-amino group is efficiently achieved using heterogeneous catalysts. znaturforsch.com

The process typically employs a noble metal catalyst, with palladium on carbon (Pd/C) being highly effective. znaturforsch.comresearchgate.net The hydrogenation is carried out under a hydrogen atmosphere. This reaction is generally clean, high-yielding, and a crucial final step in the synthesis of this compound from nitro-pyrazole precursors. znaturforsch.comresearchgate.net In the specific synthesis reported, the catalytic hydrogenation of the nitro-amino pyrazole intermediate leads to the formation of the 4,5-diamine, which then undergoes a spontaneous intramolecular cyclization (lactamization) to yield a pyrazolo[3,4-b]pyrazin-5-one. znaturforsch.com This confirms the successful in-situ generation of the target this compound as the immediate precursor to the final bicyclic product.

Table 3: Catalytic Hydrogenation of Nitro-Pyrazoles

| Substrate | Catalyst | Product Functionality | Reference(s) |

|---|---|---|---|

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids | 5% Pd/C | 4-Amino-5-(substituted)amino-1,3-dimethyl-1H-pyrazole | znaturforsch.com |

Nucleophilic Substitution Reactions in Pyrazole Functionalization

The pyrazole ring possesses distinct electronic characteristics that govern its reactivity. The ring has three carbon atoms and two adjacent nitrogen atoms, creating positions that are susceptible to either electrophilic or nucleophilic attack. Specifically, positions 3 and 5 of the pyrazole scaffold are relatively electron-deficient, rendering them electrophilic and thus prime targets for nucleophilic substitution reactions. nih.govnih.gov This reactivity is fundamental to introducing a wide range of functional groups onto the pyrazole core.

A common strategy for functionalizing the pyrazole ring at the 5-position involves the use of a leaving group, such as a halogen, which can be displaced by a suitable nucleophile. An illustrative example is the synthesis of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. This synthesis proceeds via a direct aromatic nucleophilic substitution (SNAr) reaction where various D,L-α-amino acids act as nucleophiles, displacing the chlorine atom from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. znaturforsch.com This precursor, in turn, can be synthesized from 1,3-dimethyl-1H-pyrazol-5-amine. chemicalbook.com The subsequent reduction of the nitro group in the product yields an amino group, followed by spontaneous lactamization, demonstrating a pathway to complex heterocyclic systems built upon the pyrazole frame. znaturforsch.com This approach highlights how nucleophilic substitution is a key step in building up the functionality required for compounds like this compound, typically by introducing one amino group (or a precursor like a nitro group) via substitution, with the other being part of the initial ring synthesis or a subsequent functional group interconversion.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of methodologies that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling reactions to proceed under solvent-free conditions. nih.govrsc.org This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, which can drastically reduce reaction times from hours to minutes and frequently improve product yields compared to conventional heating methods. rsc.orgscielo.br

The synthesis of various pyrazole derivatives has been successfully achieved using this technology. For example, a rapid and efficient one-pot, solvent-free protocol for preparing 4-arylidenepyrazolone derivatives has been developed using microwave irradiation, with yields ranging from 51-98%. nih.gov Another study reports the synthesis of 1-aryl-1H-pyrazole-5-amines by reacting 3-aminocrotononitrile (B73559) with an aryl hydrazine in water under microwave heating at 150 °C for 10-15 minutes, achieving yields of 70-90%. nih.gov These methods showcase the potential for applying microwave-assisted, and in some cases solvent-free, conditions to the synthesis of the 1,3-dimethylpyrazole (B29720) core, offering a more sustainable and efficient alternative to traditional synthetic routes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Product Type | Synthesis Method | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Arylidenepyrazolones | Microwave-Assisted | Solvent-Free | 10 min | 51-98% | nih.gov |

| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | Water | 10-15 min | 70-90% | nih.gov |

| Pyrazolo[3,4-b]pyridines | Conventional (Reflux) | Ethanol (B145695) | 6-8 h | 30-75% | semanticscholar.org |

| 4,5-Dihydro-1H-pyrazoles | Microwave-Assisted | Solvent-Free | 6 min | High | scielo.br |

| 4,5-Dihydro-1H-pyrazoles | Conventional (Heating) | Methanol (B129727) | >1 h | Moderate | scielo.br |

The choice of solvent is a critical factor in the environmental impact of a chemical process. An ideal green solvent is non-toxic, inexpensive, recyclable, and readily available. Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has gained attention as a beneficial alternative to traditional volatile organic solvents. semanticscholar.orgnih.gov PEG is thermally stable, non-toxic, hydrophilic, and recoverable, making it an excellent medium for various organic reactions. semanticscholar.org

The utility of PEG-400 as a reaction medium has been demonstrated in the synthesis of several heterocyclic compounds, including pyrazole derivatives. For instance, an efficient protocol for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-ones in high yields has been developed using PEG-400 as a recyclable medium. nih.gov Similarly, the synthesis of 3-amino 1H-pyrazoles has been achieved by reacting β-keto nitriles with hydrazines in PEG-400, which can be recovered and reused multiple times without a significant loss in activity. tandfonline.com A recent 2024 study also highlights an eco-friendly synthesis of N-pyrazole amino chitosan (B1678972) using PEG-400, which could be recycled for three consecutive runs. nih.gov These examples underscore the effectiveness of PEG-400 as a green solvent, promoting high-yield syntheses of pyrazole-containing structures while adhering to the principles of sustainable chemistry. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives in PEG-400

| Product | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Pyrazolo[3,4-b]pyridin-6(7H)-ones | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | None | 90 | 15 min | High | nih.gov |

| 3-Amino 1H-pyrazoles | β-keto nitriles, Hydrazines | p-toluene sulphonic acid | 80 | - | Excellent | tandfonline.com |

| N-pyrazole amino chitosan | Pyrazoles, Chitosan | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 80 | 20 min | Excellent | nih.gov |

| Pyrazoline derivatives | Chalcones, 4-(4'-chlorophenyl)-2-hydrazino-thiazole | Base | - | - | High | nih.gov |

Intrinsic Chemical Reactivity and Advanced Transformation Pathways of 1,3 Dimethyl 1h Pyrazole 4,5 Diamine

Oxidative Transformations of the Diamine Moiety

The vicinal diamine functionality of 1,3-Dimethyl-1H-pyrazole-4,5-diamine is susceptible to oxidation, leading to the formation of highly conjugated systems. A primary transformation in this category is the oxidative dehydrogenative coupling, which can occur intramolecularly or intermolecularly.

Under the influence of oxidizing agents, 4,5-diaminopyrazoles can undergo self-condensation to yield fused heterocyclic systems. For instance, the copper-catalyzed oxidative coupling of pyrazol-5-amines is a known method for forming azopyrroles. nih.gov Similarly, the dimerization of 4,5-diaminopyrazoles can lead to the formation of bispyrazolo[3,4-b:4',3'-e]pyrazines. This reaction involves the formation of new N=N or C-N bonds, effectively creating a larger, fused aromatic system. Such transformations highlight the potential of the diamine moiety to act as a precursor to complex, nitrogen-rich polycyclic structures.

A notable application of this reactivity is in the field of oxidative hair dyes. Related 4,5-diamino pyrazole (B372694) derivatives serve as dye precursors that, upon activation with an oxidant like hydrogen peroxide, react with other molecules (couplers) to form the final colored product in situ.

Table 1: Examples of Oxidative Transformations

| Reactant System | Oxidant/Catalyst | Product Type | Reference |

| Pyrazol-5-amines | I₂ / TBHP or Cu catalyst | Azopyrroles | nih.gov |

| 4,5-Diaminopyrazoles | Air / Catalyst | Bispyrazolo[3,4-b:4',3'-e]pyrazines | General Reaction |

Reductive Modifications of the Pyrazole Ring and Amino Groups

While the pyrazole ring is aromatic and generally resistant to reduction under mild conditions, reductive pathways are crucial for the synthesis of this compound itself. The most common synthetic route involves the chemical reduction of a nitro-substituted pyrazole precursor.

Specifically, the synthesis often starts with a pyrazole core bearing nitro groups at the C4 and/or C5 positions. These electron-withdrawing nitro groups can be efficiently reduced to the corresponding amino functionalities using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or iron-catalyzed reduction with hydrazine (B178648) hydrate (B1144303) are effective methods for this transformation. arkat-usa.org This reductive step is fundamental to accessing the diamine structure from more readily available nitrated intermediates.

Another relevant reductive process is reductive amination. While not a direct modification of the final diamine, this reaction can be applied to formyl-substituted pyrazoles, which are common precursors. A formyl group on the pyrazole ring can be converted into an aminomethyl group by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride, demonstrating a pathway to introduce substituted amino groups to the pyrazole scaffold. ineosopen.orgresearchgate.net

Nucleophilic Substitution Reactions Involving Amino Functionalities

The primary amino groups at the C4 and C5 positions of this compound are strongly nucleophilic. This characteristic allows them to readily participate in nucleophilic substitution reactions with a wide array of electrophiles. The reactivity order in aminopyrazoles generally places the exocyclic amino group as the most nucleophilic site. nih.gov

Common reactions involving these amino functionalities include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation/Arylation: Reaction with alkyl or aryl halides to yield secondary or tertiary amines. These reactions, particularly N-arylation, are often catalyzed by transition metals like palladium. chim.it

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

A significant application of this nucleophilicity is in nucleophilic aromatic substitution (SNAr) reactions. For instance, 5-aminopyrazoles can displace leaving groups, such as halogens, from electron-deficient aromatic or heteroaromatic rings. This reactivity is enhanced by the electron-donating nature of the amino group, which facilitates the attack on the electrophilic center. encyclopedia.pub

Condensation Reactions with Aldehydes and Ketones

The reaction of the vicinal diamine with carbonyl compounds is a cornerstone of its chemistry, leading to the formation of imines and, significantly, providing a direct route to fused heterocyclic systems.

Formation of Imines and Enamines from this compound

Like other primary amines, the amino groups of this compound react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govanalis.com.my This condensation reaction is typically reversible and may require acid catalysis and removal of water to proceed to completion. The resulting imines are valuable intermediates for further synthetic transformations. srce.hr Given the presence of two amino groups, reactions with dicarbonyl compounds or two equivalents of a monocarbonyl compound can lead to the formation of bis-imines.

Hydrazone Formation and Subsequent Reactivity

It is important to clarify that this compound, being a primary diamine, forms imines upon reaction with aldehydes and ketones, not hydrazones, which are formed from hydrazines. However, the subsequent reactivity of the intermediates formed from condensation is of great synthetic importance.

The true value of this condensation reactivity lies in the reaction with 1,2-dicarbonyl compounds (e.g., glyoxal (B1671930), diacetyl) or their synthetic equivalents. The sequential condensation of both amino groups with the two carbonyl functionalities leads to an intramolecular cyclization, resulting in the formation of a fused pyrazine (B50134) ring. This reaction is a direct and efficient method for synthesizing pyrazolo[3,4-b]pyrazines, a class of compounds with significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net This cyclocondensation is a powerful tool for building molecular complexity from the relatively simple diaminopyrazole scaffold. rsc.org

Table 2: Condensation Reactions and Products

| Reactant 1 | Reactant 2 | Product Type | Fused Ring System | Reference |

| This compound | Aldehyde/Ketone | Imine (Schiff Base) | None | nih.gov |

| This compound | 1,2-Dicarbonyl Compound | Diimine (internal) | Pyrazolo[3,4-b]pyrazine | researchgate.net |

| 5-Aminopyrazoles | α,β-Unsaturated Ketones | Pyridine (B92270) derivative | Pyrazolo[3,4-b]pyridine | mdpi.comnih.gov |

Advanced Cross-Coupling and Functionalization Reactions for Targeted Derivatization

While the amino groups provide sites for direct functionalization, modifying the pyrazole ring itself often requires advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions. rsc.org These reactions typically necessitate a "handle," such as a halogen atom, on the pyrazole core.

A common strategy for derivatizing a specific position on the pyrazole ring involves starting with a halogenated pyrazole precursor. For example, a 4-bromo- or 4-iodopyrazole (B32481) can undergo Suzuki-Miyaura coupling with various boronic acids to introduce new aryl, heteroaryl, or vinyl substituents at the C4 position. researchgate.net Similarly, Sonogashira coupling can be used to install alkyne moieties. tandfonline.comresearchgate.netresearchgate.net

In the context of synthesizing derivatives of this compound, a synthetic sequence could involve:

Halogenation of a suitable pyrazole precursor at the C4 position.

Introduction of nitro groups at the C4 and C5 positions, followed by displacement or further functionalization if necessary.

Performance of a cross-coupling reaction (e.g., Suzuki, Sonogashira) on the halogenated position to install the desired substituent. youtube.comyoutube.com

Reduction of the nitro group(s) to yield the final, functionalized 4,5-diaminopyrazole derivative.

This multi-step approach allows for precise control over the substitution pattern, enabling the targeted synthesis of complex derivatives that would be inaccessible through direct functionalization of the diamine itself. acs.org

N-Arylation Reactions of Pyrazole Diamine Systems

The introduction of aryl substituents onto the nitrogen atoms of the diamino pyrazole core is a significant transformation, often achieved through transition metal-catalyzed cross-coupling reactions. The primary methods for such C-N bond formations are the Buchwald-Hartwig amination and the Ullmann condensation. While the literature provides extensive details on the N-arylation of various pyrazoles, specific studies on this compound are not extensively documented. However, the reactivity can be inferred from the general principles of these reactions applied to similar substrates.

The presence of two adjacent amino groups on the pyrazole ring introduces the question of regioselectivity. The reaction could potentially lead to mono- or di-arylated products, depending on the reaction conditions and the stoichiometry of the reactants. The nucleophilicity of the amino groups can be influenced by the electronic properties of the pyrazole ring and steric hindrance.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. nih.gov It typically involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For a diaminopyrazole system, controlling the degree of arylation would be a key synthetic challenge.

Ullmann Condensation: This copper-catalyzed reaction is another classical method for N-arylation. nih.gov It generally requires harsher reaction conditions compared to the Buchwald-Hartwig amination, including higher temperatures. The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. nih.gov

Given the lack of specific examples for this compound, the following table outlines the general conditions for N-arylation of pyrazoles, which would serve as a starting point for the arylation of this specific diamine.

| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BINAP, dppf | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 |

| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, K₃PO₄ | DMF, NMP, Pyridine | 100-210 |

Table 1: General Conditions for N-Arylation of Pyrazoles

Reactions with Acetylenedicarboxylic Acid Esters and Related Species

The reaction of this compound with acetylenedicarboxylic acid esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is anticipated to proceed via a cyclocondensation pathway. This type of reaction is well-established for ortho-diamines and related systems, leading to the formation of fused heterocyclic rings.

In the case of this compound, the two adjacent amino groups can react with the two electrophilic centers of the acetylenedicarboxylic acid ester. The initial step is likely a Michael addition of one of the amino groups to the carbon-carbon triple bond of the ester. This is followed by an intramolecular cyclization, where the second amino group attacks one of the ester carbonyl groups, leading to the formation of a six-membered ring. Subsequent dehydration would then yield the aromatic pyrazolo[3,4-b]pyrazine system.

A study on the reaction of 1,2-diamino-4-phenylimidazole with DMAD in methanol (B129727) with a catalytic amount of acetic acid resulted in the formation of imidazo[1,5-b]pyridazine (B2384543) derivatives in good yields (68–89%). nih.gov This reaction provides a strong precedent for the expected reactivity of this compound. The reaction likely proceeds through a similar mechanism of initial nucleophilic attack followed by cyclization and aromatization.

The general reaction is depicted below:

The resulting product would be a dimethyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazine-6,7-dicarboxylate. The specific reaction conditions, such as solvent and catalyst, would influence the reaction rate and yield.

The following table summarizes the expected reactants and products in this transformation.

| Reactant 1 | Reactant 2 | Expected Product |

| This compound | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazine-6,7-dicarboxylate |

| This compound | Diethyl acetylenedicarboxylate (DEAD) | Diethyl 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazine-6,7-dicarboxylate |

Table 2: Expected Products from the Reaction of this compound with Acetylenedicarboxylic Acid Esters

This cyclocondensation reaction is a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Comprehensive Structural Elucidation and Spectroscopic Characterization Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Specific chemical shifts, coupling constants, and integration values from the ¹H NMR and ¹³C NMR analysis of 1,3-Dimethyl-1H-pyrazole-4,5-diamine are not documented in available scientific literature. Consequently, a data table of these values cannot be compiled.

There are no available studies detailing the use of two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY or ¹H-¹³C HMBC, for the structural confirmation of this compound.

Vibrational Spectroscopy Investigations (FT-IR) for Functional Group Identification

A documented Fourier-Transform Infrared (FT-IR) spectrum, including specific absorption bands (in cm⁻¹) for the functional groups present in this compound, has not been found in the searched literature. A data table of characteristic vibrational frequencies is therefore unavailable.

Mass Spectrometry (MS) for Precise Molecular Confirmation and Fragmentation Analysis

Detailed mass spectrometry analysis, including the precise mass of the molecular ion and a description of the fragmentation pattern for this compound, is not present in the accessible research articles or spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Information regarding the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound, including wavelengths of maximum absorption (λmax) and discussion of its electronic transitions, is not available in the public scientific domain.

Computational and Theoretical Chemistry Investigations on 1,3 Dimethyl 1h Pyrazole 4,5 Diamine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the geometric and electronic features of 1,3-Dimethyl-1H-pyrazole-4,5-diamine.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

The energy landscapes derived from DFT calculations help in identifying stable conformers and transition states for various chemical processes. This is crucial for understanding the molecule's stability and the energetic barriers to conformational changes.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Pyrazole (B372694) Ring System (Note: This table is illustrative of typical data obtained from DFT calculations for pyrazole derivatives, as specific data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.42 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-N1 Bond Length | ~1.37 Å |

| N1-N2-C3 Bond Angle | ~112° |

| N2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~107° |

| C4-C5-N1 Bond Angle | ~109° |

| C5-N1-N2 Bond Angle | ~107° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Pyrazole Analogue (Note: This table presents typical values for pyrazole derivatives from computational studies, as specific data for this compound is not available.)

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Global Hardness | 2.65 |

| Electronegativity | 3.85 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of novel compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. researchgate.netrsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This allows for the interpretation of the electronic transitions occurring within the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic vibrational modes and confirm the molecular structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a view of their dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational flexibility, the dynamics of its interactions with solvent molecules, and its behavior in different environments. researchgate.netfrontiersin.orgmdpi.com These simulations are particularly useful for understanding how the molecule might behave in a biological system, such as its approach to and interaction with a protein binding site. nih.gov

Computational Studies of Adsorption Mechanisms on Various Surfaces

Computational studies are instrumental in understanding the adsorption of molecules onto surfaces, a process relevant in fields such as corrosion inhibition and catalysis. nih.govresearchgate.netnih.govacs.orgresearchgate.net For pyrazole derivatives, which are known to be effective corrosion inhibitors, DFT calculations and MD simulations can elucidate the mechanism of their adsorption on metal surfaces. nih.govnih.gov

These studies can determine the most stable adsorption geometries, calculate adsorption energies, and analyze the nature of the interaction between the molecule and the surface. For this compound, such investigations could reveal how the diamine and pyrazole functionalities contribute to its binding to a metal surface, providing a molecular-level understanding of its potential as a corrosion inhibitor. researchgate.netnih.govacs.orgresearchgate.net

Molecular Docking Investigations for Predicting Ligand-Receptor Binding and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. tandfonline.comalrasheedcol.edu.iqtandfonline.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor recognition. alrasheedcol.edu.iqbiointerfaceresearch.com

For analogues of this compound, molecular docking studies can predict their binding modes and affinities to various biological targets. tandfonline.comalrasheedcol.edu.iqtandfonline.comnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov The insights gained from molecular docking can guide the design of new pyrazole derivatives with improved binding affinities and specificities. alrasheedcol.edu.iq

Mechanistic Studies of Chemical Reactions Involving 1,3 Dimethyl 1h Pyrazole 4,5 Diamine and Its Congeners

Kinetic Studies of Reaction Pathways and Rate Determination

While detailed kinetic data such as rate constants and reaction orders are not extensively documented for 1,3-Dimethyl-1H-pyrazole-4,5-diamine itself, studies on its congeners, such as 1-phenyl-3-aryl-4,5-diaminopyrazoles, offer valuable information on reaction rates. Comparative studies of cyclization reactions under different energy inputs have demonstrated significant effects on the reaction pathway and duration.

One key area of investigation has been the comparison between conventional heating and microwave irradiation for promoting cyclization reactions of 4,5-diaminopyrazole derivatives. Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to classical heating methods. For instance, the cyclization of 1-phenyl-3-aryl-4,5-diaminopyrazoles with reagents like urea (B33335) or thiourea (B124793) to form fused pyrazole (B372694) systems occurs in a matter of minutes under microwave irradiation, whereas conventional heating requires significantly longer periods. researchgate.net This acceleration is attributed to the efficient and uniform heating of the reaction medium by microwaves. researchgate.net

The following table summarizes the notable difference in reaction times for the synthesis of various fused heterocyclic systems from 4,5-diaminopyrazole congeners. researchgate.net

| Reactant | Product | Method | Reaction Time |

| 1-Phenyl-3-aryl-4,5-diaminopyrazole | Imidazo[4,5-c]pyrazol-5-one | Microwave | 15-20 min |

| 1-Phenyl-3-aryl-4,5-diaminopyrazole | Pyrazolo[2,3-d]pyrazine | Microwave | 15-20 min |

| 1-Phenyl-3-aryl-4,5-diaminopyrazole | Imidazo[4,5-c]pyrazole-5-thiol | Microwave | 15-20 min |

Elucidation of Detailed Reaction Mechanisms in Catalytic and Non-Catalytic Processes

The elucidation of reaction mechanisms is fundamental to understanding how 4,5-diaminopyrazoles transform into more complex molecules. Both non-catalytic and catalytic pathways have been explored for congeners of this compound.

Non-Catalytic Processes: In non-catalytic reactions, the inherent nucleophilicity of the diamino groups drives the transformations. A key mechanistic feature of 4,5-diaminopyrazoles is the non-equivalence of the two amino groups, which influences the reaction pathway. researchgate.net

A proposed mechanism for the reaction of 1-phenyl-3-aryl-4,5-diaminopyrazoles with ethyl chloroformate involves an initial nucleophilic attack by the amino group at the 4-position, which is considered to have a higher nucleophilic character. This attack on the electrophilic carbonyl carbon of the chloroformate leads to the formation of an intermediate. Subsequent intramolecular cyclization and elimination of ethanol (B145695) affords the final imidazo[4,5-c]pyrazol-5-one product. researchgate.net

A similar mechanistic rationale applies to reactions with urea and thiourea. For example, refluxing 4,5-diaminopyrazoles with urea leads to the formation of imidazo[4,5-c]pyrazol-5-one derivatives. The reaction with thiourea proceeds analogously to yield imidazo[4,5-c]pyrazole-5-thiol compounds. researchgate.net Reaction with glyoxal (B1671930) in methanol (B129727) results in the formation of a pyrazolo[2,3-d]pyrazine system. researchgate.net

Catalytic Processes: Catalysis offers alternative pathways for the cyclization of pyrazole derivatives, often with enhanced efficiency and control. Copper-catalyzed reactions have been successfully employed for the synthesis of fused imidazo[4,5-c]pyrazoles from 5-aminopyrazole congeners. nih.gov This approach involves the cyclization of an N'-(4-halopyrazol-5-yl)amidine intermediate under the conditions of a copper-catalyzed cross-coupling reaction. nih.gov The copper catalyst facilitates the intramolecular C-N bond formation, providing an inexpensive and convenient route to a wide range of substituted imidazo[4,5-c]pyrazoles. nih.gov

Advanced Applications of 1,3 Dimethyl 1h Pyrazole 4,5 Diamine As a Versatile Synthetic Synthon

Building Block for the Synthesis of Complex Heterocyclic Systems

The presence of two adjacent amino groups on the pyrazole (B372694) ring makes 1,3-Dimethyl-1H-pyrazole-4,5-diamine an ideal precursor for cyclocondensation reactions. These reactions involve the formation of a new ring by reacting the two amine groups with a single reagent that contains two electrophilic centers, leading to the creation of fused bicyclic and polycyclic systems.

Pyrazolo[1,5-a]pyrimidines represent a significant class of fused N-heterocycles that are of great interest due to their wide range of biological activities, particularly as protein kinase inhibitors in cancer therapy. rsc.org The synthesis of this scaffold typically relies on the reaction of a 5-aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent. nih.gov

In the case of this compound, the 5-amino group can react in a similar manner. The general synthetic approach involves a cyclocondensation reaction where the nucleophilic 5-amino group attacks one electrophilic center of the reagent, followed by an intramolecular cyclization of the second amino group (at the 4-position) or a related intermediate onto the second electrophilic center, ultimately forming the fused pyrimidine (B1678525) ring.

Common reagents used for this transformation include:

β-Dicarbonyl compounds (e.g., acetylacetone): Reaction with these compounds leads to the formation of substituted pyrazolo[1,5-a]pyrimidines.

Enaminones and Enaminonitriles: These reagents are also effective in constructing the pyrimidine ring, offering a route to diverse substitution patterns on the final fused product. ekb.eg

Malononitrile (B47326) Derivatives: These can be used to introduce amino and cyano groups onto the newly formed pyrimidine ring. ekb.eg

A study involving a related diaminopyrazole, 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine, demonstrated its successful reaction with various enaminones in refluxing glacial acetic acid to produce highly substituted pyrazolo[1,5-a]pyrimidine (B1248293) products in high yields. ekb.eg This illustrates the utility of the diaminopyrazole scaffold in readily accessing this important class of fused heterocycles.

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Fused System |

|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone (2,4-pentanedione) | Dimethyl-substituted pyrazolo[1,5-a]pyrimidine |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenyl-substituted pyrazolo[1,5-a]pyrimidine |

The imidazo[4,5-b]pyridine scaffold is another crucial heterocyclic system in medicinal chemistry, often considered a bioisostere of purines, which allows these molecules to interact with a variety of biological targets. nih.govrjraap.com The synthesis of this ring system typically involves the construction of an imidazole (B134444) ring fused to a pyridine (B92270) core, often starting from a 2,3-diaminopyridine.

This compound contains the necessary 1,2-diamine functionality on an aromatic ring, making it an excellent synthon for constructing the analogous imidazo[4,5-d]pyrazole system. This reaction involves a cyclocondensation with a reagent that provides a single carbon atom to form the fused imidazole ring.

Key synthetic strategies include:

Reaction with Aldehydes: Condensation with an aldehyde, often under oxidative conditions, yields a 2-substituted imidazo[4,5-d]pyrazole.

Reaction with Carboxylic Acids or Derivatives: Using reagents like formic acid or orthoesters can lead to the formation of the unsubstituted or substituted fused imidazole ring. A palladium-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides followed by in-situ cyclization is a modern approach to forming the imidazole ring in related systems. organic-chemistry.org

The resulting imidazo[4,5-d]pyrazole core retains the key structural features of imidazo[4,5-b]pyridines and serves as a template for developing novel bioactive molecules.

Precursor and Scaffold in Targeted Medicinal Chemistry Research

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Its utility is further enhanced when it is used as a building block to create more complex, fused heterocyclic systems with defined three-dimensional shapes that can fit into the active sites of enzymes like protein kinases.

This compound is a key starting material for the synthesis of pyrazole-based pharmacophores, particularly those targeting protein kinases. Many kinase inhibitors are ATP-competitive, and their structures often mimic the purine (B94841) core of ATP. Fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines, which can be readily synthesized from the title diamine, are excellent purine bioisosteres. rsc.orgrjraap.com

The process of drug design using this diamine involves:

Scaffold Synthesis: Using the reactions described in section 8.1, the core fused heterocyclic system (e.g., pyrazolo[1,5-a]pyrimidine) is constructed.

Functionalization: The resulting scaffold is further functionalized by adding various substituents. These modifications are designed to optimize interactions with the target protein, improve potency and selectivity, and enhance pharmacokinetic properties.

This approach has led to the development of potent inhibitors for several important kinase targets, as detailed in the table below.

Table 2: Pyrazole-Based Scaffolds in Kinase Inhibitor Design

| Scaffold | Synthesized From | Kinase Target Examples | Therapeutic Area |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivatives | PI3Kδ, Aurora Kinases, CDKs, EGFR, B-Raf | Cancer, Inflammation rsc.orgnih.gov |

| Imidazo[4,5-b]pyridine | Diaminopyridine derivatives | Aurora Kinases, p21-activated kinase 4 | Cancer rjraap.com |

Intermediate Compound in Agrochemical and Dye Synthesis

Beyond pharmaceuticals, the functionalized pyrazole core is a staple in the development of agrochemicals and the synthesis of dyes. The reactivity of the diamine group makes this compound a valuable intermediate in these industries.

In agrochemicals , the pyrazole ring is a component of numerous successful herbicides, insecticides, and fungicides. The ability to use the diamine as a handle to construct more complex molecules allows for the creation of novel active ingredients with potentially improved efficacy and safety profiles.

In dye synthesis , diaminopyrazoles are used as precursors for forming various classes of dyes. A notable application is in oxidative hair dyes. cir-safety.org In this process, a precursor molecule, such as the closely related 1-hydroxyethyl-4,5-diamino pyrazole sulfate (B86663), is oxidized (typically with hydrogen peroxide) and then reacts with a "coupler" molecule to form a larger, colored dye molecule directly on the hair fiber. cir-safety.org Furthermore, aminopyrazoles are key intermediates in the synthesis of azo dyes, which are a major class of synthetic colorants. nih.gov These aminopyrazoles can be diazotized and coupled or used as the coupling component to create disperse dyes suitable for coloring synthetic fabrics like polyester. nih.gov

Role in the Development of Novel Materials with Tailored Photophysical Properties

The creation of large, conjugated π-systems is fundamental to the development of organic materials with specific optical and electronic properties for use in applications like organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. Fused heterocyclic compounds derived from this compound are excellent candidates for such materials.

When the diamine is used to construct fused systems like pyrazolo[1,5-a]pyrimidines or imidazo[4,5-d]pyrazoles, the resulting molecules have an extended electronic conjugation. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which governs the photophysical properties of the molecule.

Absorption and Emission: These materials can absorb and emit light in the visible spectrum. The specific wavelengths of absorption and fluorescence can be fine-tuned by changing the substituents on the heterocyclic core.

Charge Transport: The planar, electron-rich nature of these systems can facilitate the transport of charge carriers (electrons or holes), a critical property for electronic devices.

A clear example of this potential is the use of a 4,5-dihydro-1H-pyrazole derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), as a highly effective hole-transport material in OLEDs. rsc.org This demonstrates that the pyrazole scaffold is well-suited for creating materials for organic electronics. By using this compound as a starting point, chemists can synthesize novel, rigid, and planar fused systems, providing a platform for developing new materials with tailored photophysical properties for advanced applications.

Future Directions and Emerging Research Avenues for 1,3 Dimethyl 1h Pyrazole 4,5 Diamine

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry continually provides new tools to construct molecules more efficiently, safely, and with less environmental impact. For 1,3-Dimethyl-1H-pyrazole-4,5-diamine and its precursors, future research will likely focus on moving beyond traditional batch syntheses towards more sophisticated and sustainable methods. thieme-connect.comresearchgate.net

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, particularly for reactions involving hazardous intermediates or precise temperature control. researchgate.netmdpi.com The synthesis of related diamino pyrazoles has highlighted the potential of flow chemistry to handle potentially unstable diazonium intermediates safely, a common feature in pyrazole (B372694) synthesis. researchgate.netmdpi.com Applying this to the synthesis of this compound could enable safer scale-up, improved reproducibility, and reduced accumulation of hazardous byproducts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. researchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives and represents a promising avenue for optimizing the cyclization and functionalization steps required to produce the target compound. mdpi.com

Green Catalysis: The development of environmentally benign catalysts is a cornerstone of sustainable chemistry. Future syntheses could explore the use of heterogeneous catalysts, such as nano-ZnO or polymer-supported reagents, which can be easily recovered and reused, minimizing waste. thieme-connect.comnih.gov These catalysts have proven effective in the synthesis of other substituted pyrazoles. nih.gov

Alternative Solvent Systems: Shifting away from volatile and often toxic organic solvents towards greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical goal. thieme-connect.com Research into aqueous synthetic methods for pyrazoles has shown promising results, and adapting these protocols could significantly improve the environmental profile of this compound synthesis. thieme-connect.com

| Methodology | Traditional Approach | Future Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Reaction Setup | Batch processing in round-bottom flasks | Continuous flow microreactors | Enhanced safety, scalability, and process control researchgate.netmdpi.com |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation | Rapid heating, reduced reaction times, improved yields mdpi.com |

| Catalysis | Homogeneous acid/base catalysts | Reusable heterogeneous catalysts (e.g., nano-ZnO) | Ease of separation, catalyst recycling, reduced waste nih.gov |

| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Aqueous systems, PEG, ionic liquids | Reduced environmental impact and toxicity thieme-connect.com |

Deeper Mechanistic Insights into Complex Reactivity Profiles

The this compound molecule possesses multiple reactive sites: the N4 amine, the N5 amine, and the pyrazole ring itself. The electronic interplay between the electron-donating amine groups and the heterocyclic core creates a complex reactivity profile that is not yet fully understood. Future research should focus on elucidating the mechanisms governing its reactions to enable precise control over derivatization.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the most likely sites of electrophilic or nucleophilic attack, and understand the stability of intermediates. acs.org Such studies can help rationalize observed regioselectivity and guide the choice of reagents and conditions to achieve desired outcomes, distinguishing between potential ionic and radical pathways. acs.org

Kinetic and Spectroscopic Studies: In-depth kinetic analysis, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can provide crucial data on reaction rates, orders, and the formation of transient species. This experimental approach can validate computational models and offer a clearer picture of the reaction landscape.

Isotopic Labeling: The use of isotopically labeled starting materials can trace the fate of specific atoms throughout a reaction sequence, providing unambiguous evidence for proposed mechanisms, particularly in complex rearrangements or cyclization reactions. researchgate.net

| Research Question | Proposed Investigative Tool | Expected Outcome |

|---|---|---|

| Which amine group (N4 vs. N5) is more nucleophilic? | DFT calculations (e.g., mapping electrostatic potential) | Prediction of regioselectivity in acylation or alkylation reactions. |

| What is the mechanism of cyclocondensation reactions with 1,2-dicarbonyls? | Kinetic studies and trapping of intermediates | Elucidation of the reaction pathway for forming fused heterocyclic systems. |

| Does the pyrazole ring participate in electrophilic substitution? | Hammett analysis and isotopic labeling | Quantification of the activating effect of the diamine substituents on the ring. |

| Can radical-mediated reactions be controlled? | Use of radical scavengers (e.g., TEMPO) in test reactions | Determination of whether radical pathways compete with ionic pathways. acs.org |

Rational Design of Next-Generation Derivatives with Enhanced and Tunable Properties

The true potential of this compound lies in its role as a versatile scaffold for the synthesis of new chemical entities. The strategic modification of its structure allows for the fine-tuning of physicochemical and biological properties. Rational design, guided by structure-property relationships, will be key to unlocking this potential. nih.gov

Future design strategies will likely focus on:

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar steric and electronic properties to optimize biological activity while improving pharmacokinetic profiles.

Scaffold Hopping: Using the dimethyl-diaminopyrazole core as a novel scaffold to mimic the essential binding features of known active compounds, potentially leading to new intellectual property and improved drug-like properties.

Privileged Scaffolds: The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govnih.gov Future work will involve using the diamine as a handle to append other pharmacophores, creating hybrid molecules with potentially synergistic or novel modes of action. For example, derivatization into pyrazolopyrimidines or pyrazolotriazines, which are known to have diverse biological activities, is a promising direction. mdpi.com

| Modification Site | Potential Reaction | Target Property | Example Derivative Class |

|---|---|---|---|

| 4-NH₂ and 5-NH₂ | Condensation with dicarbonyls | Create rigid, fused ring systems for kinase inhibition | Pyrazolo[3,4-b]pyrazines |

| 4-NH₂ or 5-NH₂ | Acylation with functionalized carboxylic acids | Introduce hydrogen bond donors/acceptors for receptor binding | N-Acyl pyrazole diamines |

| 4-NH₂ and 5-NH₂ | Formation of Schiff bases with aldehydes | Modulate electronic properties and serve as intermediates | Di-imine derivatives |

| Pyrazole Ring | Electrophilic halogenation (if feasible) | Introduce a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Halo-1,3-dimethyl-1H-pyrazole-4,5-diamines |

Integration with High-Throughput Screening and Combinatorial Chemistry for Compound Discovery

The structure of this compound, with its two distinct amine functional groups, is ideally suited for combinatorial chemistry. genescells.ru This allows for the rapid generation of large, diverse libraries of related compounds, which can then be assessed using high-throughput screening (HTS) to identify hits for drug discovery or materials science applications. chemmethod.comresearchgate.net

Future research in this area will involve:

Library Design and Synthesis: Designing combinatorial libraries where the R-groups attached to the N4 and N5 positions are systematically varied. This can be achieved using techniques like parallel synthesis to create a matrix of compounds from a set of building blocks (e.g., a diverse collection of aldehydes, carboxylic acids, or sulfonyl chlorides).

Development of HTS Assays: Creating robust and miniaturized assays to screen the generated libraries for specific biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. chemmethod.com Virtual screening can be used as a preliminary step to prioritize compounds from a virtual library for synthesis and testing. researchgate.net

Deconvolution and Hit-to-Lead Optimization: Once "hits" are identified from the HTS campaign, their structures are confirmed. Subsequent medicinal chemistry efforts would then focus on optimizing these initial hits to improve potency, selectivity, and drug-like properties, a process known as the hit-to-lead phase. acs.org

| Scaffold | Diversification Point 1 (R¹) | Reaction 1 | Diversification Point 2 (R²) | Reaction 2 |

|---|---|---|---|---|

| This compound | Set of 50 diverse aldehydes | Reductive amination at N4 | Set of 50 diverse acyl chlorides | Acylation at N5 |

| Resulting Library Size | 50 (R¹) x 50 (R²) = 2,500 unique compounds | |||

| Screening Application | Screen against a panel of protein kinases to identify novel inhibitors. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dimethyl-1H-pyrazole-4,5-diamine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution and methylation. For example, starting from 3,5-dibromo-4-nitro-1H-pyrazole, sequential methylation with methyl iodide in DMF using NaH as a base yields intermediates that are reduced to the diamine . Optimization of reaction time and temperature (e.g., 50–80°C for 6–12 hours) improves yields by minimizing side reactions like over-methylation. Solvent polarity (DMF vs. THF) also affects regioselectivity.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography (via SHELXL refinement ) for unambiguous confirmation. For solution-phase analysis, combine -/-NMR to identify methyl groups (δ ~2.5–3.0 ppm for N-methyl) and diamine protons (δ ~4.5–5.5 ppm). IR spectroscopy can confirm NH stretching (~3300–3400 cm). Mass spectrometry (ESI-MS) provides molecular ion validation.

Q. What are the key functional group transformations possible for this compound?

- Methodology :

- Oxidation : The diamine can be oxidized to pyrazolo[3,4-d]pyrimidine derivatives using MnO or DDQ .

- Substitution : Electrophilic substitution at the C4/C5 positions is feasible with aryl halides under Buchwald-Hartwig conditions .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acids modifies the pyrazole core .

Advanced Research Questions

Q. How do substituent effects at the N1 and N3 positions influence the compound’s reactivity and biological activity?

- Methodology : Methyl groups at N1/N3 enhance steric hindrance, reducing intermolecular hydrogen bonding (critical in crystal packing ). Computational studies (DFT) reveal that electron-donating methyl groups increase electron density at C4/C5, favoring electrophilic attacks . In biological assays, N-methylation reduces cytotoxicity compared to unsubstituted analogs (e.g., IC values increase from 16.22 µg/mL to >100 µg/mL in Huh-7 cell lines ).

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-diamine derivatives?

- Methodology : Cross-validate assays using standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity ). Control for purity via HPLC (e.g., detect dimerization byproducts ). Use structural analogs (e.g., 1-hexyl-1H-pyrazole-4,5-diamine hemisulfate ) to isolate substituent effects. Meta-analysis of PubChem bioactivity data can identify trends obscured by assay variability.

Q. How can computational modeling guide the design of derivatives with enhanced stability or binding affinity?

- Methodology :

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to predict binding modes.

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability .

- MD simulations : Assess solvation effects and conformational flexibility in aqueous environments .

Q. What are the challenges in characterizing hydrogen-bonding networks in crystalline forms of this compound?

- Methodology : Use graph-set analysis (Etter’s rules ) to classify H-bond motifs (e.g., chains vs. rings). Challenges include resolving disorder in methyl groups via high-resolution synchrotron XRD. SHELXL’s TWIN/BASF commands help refine twinned crystals . IR/Raman spectroscopy complements XRD by identifying NHN interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.